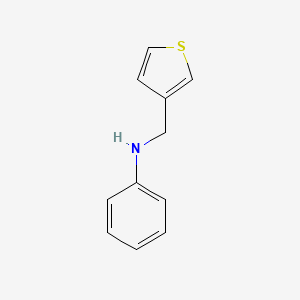

N-(thiophen-3-ylmethyl)aniline

Description

N-(Thiophen-3-ylmethyl)aniline (CAS: Not explicitly provided; molecular formula: C₁₁H₁₁NS, MW: 189.28 g/mol) is a secondary amine synthesized via reductive amination of thiophene-3-carbaldehyde and aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) . The compound features a thiophene ring substituted at the 3-position, connected via a methylene group to the nitrogen of aniline. It serves as a key intermediate in pharmaceuticals, notably in noncovalent inhibitors targeting viral enzymes, as evidenced by its role in synthesizing ML300-derived acetamide derivatives .

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H11NS/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h1-7,9,12H,8H2 |

InChI Key |

HWOSDBJDFAJPFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidative Polymerization: One common method involves the oxidative polymerization of thiophene with aniline using iron (III) chloride (FeCl₃) as the oxidizing agent.

Condensation Reactions: Another method includes the condensation of thiophene derivatives with aniline under basic conditions.

Industrial Production Methods: Industrial production often involves large-scale oxidative polymerization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(thiophen-3-ylmethyl)aniline can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products:

Oxidation: Thiophene oxides.

Reduction: Thiophene derivatives with reduced functional groups.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

Catalysts: Used as a catalyst in various organic reactions.

Conductive Polymers: Incorporated into conductive polymers for electronic applications.

Biology:

Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in developing new antibiotics.

Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its biological activity.

Industry:

Corrosion Inhibitors: Used in industrial applications as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to its antimicrobial and potential therapeutic effects. The thiophene ring is known to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline (CAS: 1553579-42-2)

- Structure : Incorporates bromine (Br) and methyl (CH₃) groups at the 2- and 5-positions of the aniline ring.

- Properties: Molecular weight 282.2 g/mol (C₁₂H₁₂BrNS).

2,4-Difluoro-N-(thiophen-3-ylmethyl)aniline

- Structure : Fluorine atoms at the 2- and 4-positions of the aniline ring.

- Properties : Fluorine’s electron-withdrawing nature reduces the amine’s basicity (pKa) compared to the parent compound, influencing solubility and reactivity in medicinal chemistry applications .

3-(Trifluoromethyl)-N-(thiophen-3-ylmethyl)aniline Derivatives

Variations in Thiophene Substitution Position

N-(Thiophen-2-ylmethyl)aniline Derivatives

- Example : 3-Chloro-N-(thiophen-2-ylmethyl)aniline (CAS: 914207-60-6, MW: 223.72 g/mol).

- Impact : Substitution at the thiophene 2-position alters steric and electronic profiles. The chlorine atom on the aniline ring increases molecular polarity (density: 1.308 g/cm³) and may enhance binding to hydrophobic enzyme pockets .

N-(5-Methylthiophen-2-ylmethyl)aniline

- Example : N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline .

Functional Group Modifications

Amide vs. Amine Derivatives

- Example: N-(2-Nitrophenyl)thiophene-2-carboxamide (CAS: Not provided).

- Comparison : Replacing the amine with an amide group (CONH) reduces basicity and introduces hydrogen-bonding capacity, critical for antibacterial activity in carboxamide derivatives .

Hydrazine Derivatives

Table 1: Key Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.